molecular formula C20H19N5O4 B12534982 2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- CAS No. 831203-62-4

2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-

Cat. No.: B12534982
CAS No.: 831203-62-4
M. Wt: 393.4 g/mol
InChI Key: NCISQABSNSKCAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- involves multiple steps, starting with the preparation of the furan ring and the nitro group. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the nitro group is introduced via nitration reactions using nitric acid and sulfuric acid .

The piperazine ring is synthesized separately and then attached to the pyridine moiety through a nucleophilic substitution reaction. The final step involves coupling the furan ring with the piperazine-pyridine complex under controlled conditions, typically using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, oxides, and substituted piperazine derivatives .

Scientific Research Applications

2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring allows for binding to specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- is unique due to its combination of a furan ring, nitro group, and piperazine ring attached to a pyridine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .

Properties

CAS No.

831203-62-4

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

5-nitro-N-[4-(4-pyridin-2-ylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H19N5O4/c26-20(17-8-9-19(29-17)25(27)28)22-15-4-6-16(7-5-15)23-11-13-24(14-12-23)18-3-1-2-10-21-18/h1-10H,11-14H2,(H,22,26)

InChI Key

NCISQABSNSKCAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=N4

Origin of Product

United States

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